molecular formula C17H14F3NO5S B2642764 Dimethyl 2-oxo-5-[4-(trifluoromethyl)phenyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 337921-00-3

Dimethyl 2-oxo-5-[4-(trifluoromethyl)phenyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No. B2642764
CAS RN: 337921-00-3
M. Wt: 401.36
InChI Key: BKOCHVRNLUWLLB-UHFFFAOYSA-N
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Description

This compound, also known as DIMETHYL 2-OXO-5-[4-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H-2LAMBDA4-PYRROLO[1,2-C][1,3]THIAZOLE-6,7-DICARBOXYLATE, is a chemical with the molecular formula C17H14F3NO5S and a molecular weight of 401.36 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[1,2-c][1,3]thiazole core, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . This core is substituted with a 4-(trifluoromethyl)phenyl group and two carboxylate groups .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 592.1±50.0 °C and a predicted density of 1.54±0.1 g/cm3 . Its pKa is predicted to be -14.01±0.20 .

Scientific Research Applications

Chemical Reactivity and Synthesis

The compound exhibits unique reactivity patterns in chemical synthesis. The pyrrolo[1,2-c]thiazole generated by dehydration of a closely related compound acts as a thiocarbonyl ylide with electron-deficient alkenes and as an azomethine ylide with electron-deficient alkynes. This dual behavior is partially explained by Frontier Molecular Orbital (MO) theory, suggesting a potential utility in cycloaddition reactions for the synthesis of complex molecular architectures (Sutcliffe et al., 2000). Similarly, the compound's structural analogues are involved in diverse chemical transformations, including electrophilic substitution and cycloaddition reactions, highlighting its potential as a versatile intermediate in organic synthesis (Ceder & Beijer, 1972).

Photophysical Properties

Dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate, a structurally similar compound, shows promising photophysical properties. It undergoes intramolecular cyclization to form a unique nonplanar oxazapolyheterocycle consisting of six fused rings, demonstrating strong blue emission in dichloromethane. This suggests potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic devices (Petrovskii et al., 2017).

Structural and Molecular Diversity

The compound and its derivatives are key intermediates in the generation of structurally diverse libraries of compounds. They have been used in various alkylation and ring closure reactions, demonstrating the ability to yield a wide range of structurally diverse molecules, which is crucial in the fields of medicinal chemistry and drug discovery (Roman, 2013). Additionally, compounds with structural similarities have been synthesized and evaluated for antileukemic activity, indicating the potential therapeutic applications of these molecules (Ladurée et al., 1989).

Future Directions

While specific future directions for this compound are not mentioned in the available resources, compounds with similar structures are being studied for their potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

dimethyl 2-oxo-5-[4-(trifluoromethyl)phenyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO5S/c1-25-15(22)12-11-7-27(24)8-21(11)14(13(12)16(23)26-2)9-3-5-10(6-4-9)17(18,19)20/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOCHVRNLUWLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CS(=O)CN2C(=C1C(=O)OC)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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